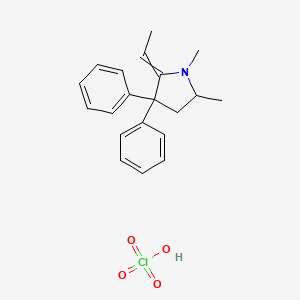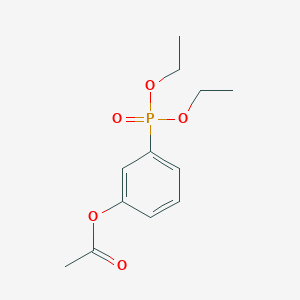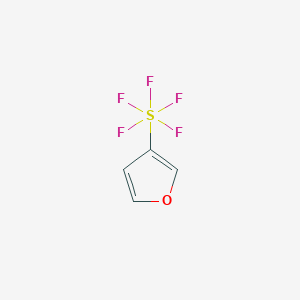
5-(tert-ブチル)ピコリン酸
概要
説明
5-(tert-Butyl)picolinic acid is a chemical compound with the molecular formula C10H13NO2 . It’s a pyridine carboxylate metabolite .
Molecular Structure Analysis
The molecular structure of 5-(tert-Butyl)picolinic acid contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
5-(tert-Butyl)picolinic acid has a molecular weight of 179.22 g/mol . It is a solid at room temperature . The compound’s InChI Code is 1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) .科学的研究の応用
医学: 抗ウイルス研究
5-(tert-ブチル)ピコリン酸: は、抗ウイルス研究の分野で可能性を示しています。 ピコリン酸誘導体は、SARS-CoV-2やインフルエンザAなどのウイルスを阻害する能力など、幅広い抗ウイルス活性を有することが研究されています 。tert-ブチル基は、化合物の有効性または薬物動態を向上させる可能性があり、治療薬としてのさらなる調査の候補となります。
農業: 除草剤開発
農業では、5-(tert-ブチル)ピコリン酸は、新規合成オーキシン系除草剤の開発のためのリード構造として役立つ可能性があります 。その構造類似体は、強力な除草活性があることが示されており、不要な植物の生育を効果的に抑制するために使用できる可能性があります。
材料科学: ポリマー研究
tert-ブチル基は、その独特の反応性で知られており、材料科学において、特定の特性を持つポリマーの開発に利用できます5-(tert-ブチル)ピコリン酸は、低誘電率ポリイミドフィルムやその他の先進材料の製造に関与する可能性があります .
工業用途: 化学合成
5-(tert-ブチル)ピコリン酸: は、工業的な化学合成プロセスで使用される可能性があります。 その性質、例えば固体の物理形態と室温での安定性は、さまざまな合成用途に適しています .
環境への影響: PBT評価
直接の用途ではありませんが、化学物質の環境への影響を理解することは重要です5-(tert-ブチル)ピコリン酸とその誘導体は、環境への重大なリスクをもたらさないことを確認するために、残留性、生体蓄積性、毒性(PBT)について評価する必要があります .
生化学研究: 酵素阻害
生化学研究では、5-(tert-ブチル)ピコリン酸は、酵素阻害における潜在的な役割について調査することができます。 ピコリン酸誘導体の修飾は、特定の酵素を選択的に阻害する化合物につながる可能性があり、代謝経路の理解と薬物設計に役立ちます .
薬理学: 薬物開発
tert-ブチル基の独特の性質は、化合物の薬理学的プロファイルに影響を与える可能性があります5-(tert-ブチル)ピコリン酸は、薬物開発において重要な溶解性、透過性、代謝安定性などの薬物様特性について調査することができます .
化学的性質: 分析化学
5-(tert-ブチル)ピコリン酸の分子量、沸点、溶解性などの化学的性質を理解することは、分析化学におけるその用途にとって不可欠です。 これらの性質は、さまざまな化学分析における化合物の取り扱い方と分析方法に影響を与える可能性があります .
Safety and Hazards
5-(tert-Butyl)picolinic acid is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
将来の方向性
作用機序
Target of Action
The primary target of 5-(tert-Butyl)picolinic acid is the zinc finger proteins (ZFPs). These proteins play a crucial role in viral replication and packaging as well as normal cell homeostatic functions .
Mode of Action
5-(tert-Butyl)picolinic acid interacts with its targets, the zinc finger proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . This suggests that it may affect pathways related to zinc homeostasis and the function of zinc-dependent proteins.
Result of Action
The binding of 5-(tert-Butyl)picolinic acid to zinc finger proteins and the subsequent disruption of zinc binding results in the inhibition of these proteins. This can have various molecular and cellular effects, depending on the specific roles of the inhibited proteins .
Action Environment
The action, efficacy, and stability of 5-(tert-Butyl)picolinic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C to maintain its stability . .
生化学分析
Biochemical Properties
5-(tert-Butyl)picolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 5-(tert-Butyl)picolinic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic state of the cell. Additionally, 5-(tert-Butyl)picolinic acid can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 5-(tert-Butyl)picolinic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tert-Butyl)picolinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(tert-Butyl)picolinic acid remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are often observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(tert-Butyl)picolinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular processes and induction of cellular stress responses. Threshold effects are often observed, where the compound’s impact becomes significant only above a certain dosage .
Metabolic Pathways
5-(tert-Butyl)picolinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolites and the overall metabolic flux within cells. For instance, it has been shown to modulate the kynurenine pathway, which is a key metabolic route for tryptophan catabolism. By influencing this pathway, 5-(tert-Butyl)picolinic acid can alter the production of downstream metabolites and affect cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-(tert-Butyl)picolinic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of 5-(tert-Butyl)picolinic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
5-tert-butylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSHOYXWNFLBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729106 | |
| Record name | 5-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005785-85-2 | |
| Record name | 5-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


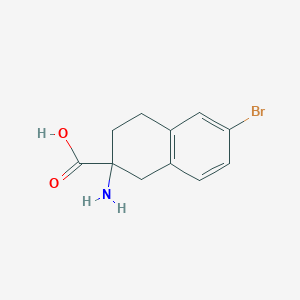
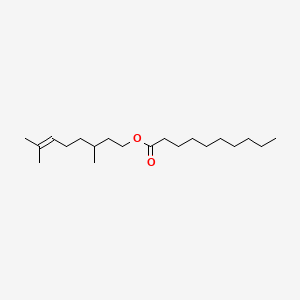
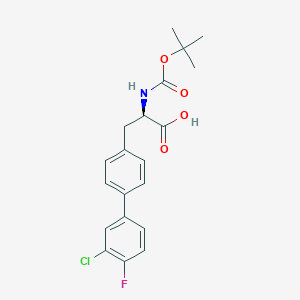
![1-Boc-4-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-piperidine](/img/structure/B1507118.png)

![1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine](/img/structure/B1507122.png)
![Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate](/img/structure/B1507125.png)
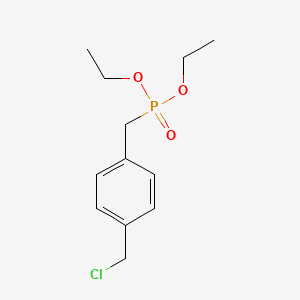
![2-[Ethyl[3-[[4-[[1-[2-[(3-fluorophenyl)amino]-2-oxoethyl]-1H-pyrazol-4-yl]amino]quinazolin-7-yl]oxy]propyl]amino]ethyl dihydrogen phosphate](/img/structure/B1507127.png)
